DNV-II impurity 2
CAS No.: 1133153-38-4
Cat. No.: VC0192924
Molecular Formula: C25H35N3O7S
Molecular Weight: 521.63
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1133153-38-4 |
---|---|
Molecular Formula | C25H35N3O7S |
Molecular Weight | 521.63 |
Introduction
Chemical Identity and Structural Properties
DNV-II impurity 2, identified by the CAS number 1133153-38-4, has the IUPAC name tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate. The compound has a molecular formula of C25H35N3O7S with a molecular weight of 521.6 g/mol. Its complex structure features several key functional groups that contribute to its chemical behavior and applications. The core structure includes a tert-butyl group and a sulfonamide moiety, which determine many of its chemical properties and reactivity patterns .
The compound's stereochemistry is particularly important, with specific (2S,3S) configuration that influences its three-dimensional structure and biological interactions. This stereochemical arrangement is critical for its applications in pharmaceutical research, where molecular geometry often determines functionality. The presence of the hydroxy group at the 3-position and the sulfonamide group contribute to the compound's polarity and potential for hydrogen bonding, which affects its solubility in various solvents and its interactions with biological systems.
Synthesis Methodologies
The synthesis of DNV-II impurity 2 typically involves multiple sequential reactions requiring precise control of conditions to ensure stereochemical integrity. The general synthetic approach includes:
Formation of Intermediate Compounds
The initial synthetic step typically involves the preparation of a phenylbutan-2-yl intermediate through reaction with a sulfonamide derivative. This process must be carefully controlled to maintain the desired stereochemistry that is critical to the compound's function. The reaction typically takes place under specific temperature and solvent conditions to optimize yield and stereoselectivity.
Hydroxylation Process
Following the formation of the initial intermediate, a hydroxylation step introduces the hydroxy group at the designated position. This step requires careful control of reaction conditions to ensure the correct stereochemical outcome. The hydroxylation process may employ various oxidizing agents depending on the specific synthetic route employed.
Industrial Scale Production
When produced at industrial scale, the synthesis process undergoes significant optimization to improve efficiency, yield, and purity. These optimizations often include modifications to reaction conditions, catalysts, and purification methodologies to enhance production efficiency while maintaining the required stereochemical integrity and purity standards essential for pharmaceutical applications.
Chemical Reactivity Profile
The reactivity of DNV-II impurity 2 is largely determined by its functional groups, which dictate its behavior in various chemical environments. Several key reaction types characterize its chemical profile:
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at sites of unsaturation or at the hydroxyl group. These reactions may be catalyzed by common oxidizing agents and can lead to the formation of various oxidized derivatives depending on the specific reagents and conditions employed. The oxidation profile provides valuable insights into the compound's stability under various environmental conditions.
Reduction Processes
DNV-II impurity 2 can be subjected to reduction reactions, particularly at functional groups such as the nitro group on the phenyl ring or the sulfonamide moiety. These reductions produce modified compounds with altered properties that may be useful in various applications or in understanding degradation pathways relevant to pharmaceutical stability.
Substitution Reactions
The compound participates in substitution reactions, especially at the sulfonamide group. These reactions allow for structural modifications that can be used to study structure-activity relationships or to create structurally related compounds for comparative studies. The ability to undergo such transformations makes this compound versatile in chemical research settings.
Applications in Pharmaceutical Research
DNV-II impurity 2 serves several important functions in pharmaceutical research and development processes:
Analytical Standard Reference
Environmental Chemistry Considerations
Recent research has explored the influence of compounds like DNV-II impurity 2 in environmental contexts:
Effects on Carbon Capture Systems
Studies indicate that impurities can significantly influence the phase behavior of carbon dioxide-rich systems used in carbon capture technologies . Research has demonstrated that even at low concentrations, impurities can alter bubble point pressures in carbon dioxide mixtures, potentially affecting the efficiency of carbon capture processes . The presence of non-condensable impurities has been shown to increase bubble point pressures, which has implications for the design and operation of carbon capture systems.
Impact on Pipeline Systems
The presence of certain impurities in carbon dioxide pipelines can potentially affect pipeline integrity during high-pressure operations. This area represents an ongoing field of research, with efforts directed toward establishing guidelines for limiting such impurities to ensure operational safety and efficiency. The chemical properties of compounds like DNV-II impurity 2 must be considered when evaluating their potential impact on infrastructure materials.
Research Findings and Case Studies
Several research studies have provided valuable insights into the behavior and applications of DNV-II impurity 2:
Analytical Method Validation
Impurity Type | Concentration Range (mole fraction) | Temperature Range (K) | Effect on Bubble Point Pressure | Model Prediction Accuracy |
---|---|---|---|---|
N₂ | 0.5% - 5% | 228.15 - 273.15 | Highest increase | Within 3.4% (MFHEA) |
O₂ | 0.5% - 5% | 228.15 - 273.15 | Moderate increase | Within 2.2% (PR) |
CH₄ | 0.5% - 5% | 228.15 - 273.15 | Moderate increase | Within 3.4% (MFHEA) |
Ar | 0.5% - 5% | 228.15 - 273.15 | Lowest increase | Within 2.2% (PR) |
This research demonstrates that even small concentrations of impurities (as low as 0.5% mole fraction) can increase the risk of two-phase flow at higher pressures in carbon dioxide-rich systems .
Comparative Analysis with Related Compounds
DNV-II impurity 2 shares structural similarities with several other compounds, allowing for comparative analysis of their properties and functions:
Structural Analogues
Several compounds share structural features with DNV-II impurity 2, including sulfonamide-containing antibacterial agents. These structural relationships provide insight into potential biological activities and chemical behaviors. Comparative analysis of these compounds helps researchers understand structure-activity relationships that can guide further development.
Functional Group Comparison
The specific arrangement of functional groups in DNV-II impurity 2 distinguishes it from related compounds and may confer distinct chemical and biological properties. This unique structural arrangement contributes to its specialized applications in pharmaceutical research and development. Understanding these structural differences is essential for predicting reactivity and biological activity.
Mechanism of Action
The mechanism of action of DNV-II impurity 2 involves interactions with specific molecular targets:
Molecular Interactions
The compound can interact with various enzymes and receptors through its functional groups, leading to changes in their activity. These interactions form the basis for understanding its behavior in biological systems and its potential applications in pharmaceutical research. The stereochemistry of the compound plays a critical role in determining the specificity of these interactions.
Structure-Activity Relationships
Research into the structure-activity relationships of DNV-II impurity 2 provides valuable insights into how structural modifications might alter its functional properties. This knowledge contributes to the development of related compounds with enhanced or modified activities. Systematic study of these relationships enables rational design of new compounds with targeted properties.
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